Bienvenue dans la boutique en ligne BenchChem!

CDK/HDAC-IN-4

CDK9 HDAC1 dual inhibitor

CDK/HDAC-IN-4 (CAS 934828-12-3) is a dual CDK9/HDAC1 inhibitor from the compound 8e series. Critical for procurement: CAS 934828-12-3 maps to two distinct entities. To avoid acquiring Zabadinostat (a pure class I HDAC inhibitor), verify molecular weight (~634 Da vs. 403 Da) and confirm dual CDK9 (IC50 88.4 nM) and HDAC1 (168.9 nM) activity. This compound demonstrates validated proliferation inhibition in MV-4-11 AML cells (IC50 0.16 μM) and in vivo tumor growth inhibition (T/C 29.98%), making it suitable for AML and hematological malignancy research.

Molecular Formula C24H29N5O
Molecular Weight 403.5 g/mol
CAS No. 934828-12-3
Cat. No. B1669369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK/HDAC-IN-4
CAS934828-12-3
SynonymsCXD101;  CXD-101;  CXD 101;  AZD9468;  AZD-9468;  AZD 9468;  HDAC-IN-4; 
Molecular FormulaC24H29N5O
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C
InChIInChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30)
InChIKeyJHDZMASHNBKTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDK/HDAC-IN-4 (CAS 934828-12-3) Compound Identity and Procurement Distinction


CDK/HDAC-IN-4 is a selective dual inhibitor targeting cyclin-dependent kinase 9 (CDK9) and histone deacetylase 1 (HDAC1), corresponding to compound 8e in the 2024 Journal of Medicinal Chemistry disclosure series [1]. This compound exhibits IC50 values of 88.4 nM for CDK9 and 168.9 nM for HDAC1 in enzymatic assays [1]. Critical for procurement: CAS 934828-12-3 maps to two distinct molecular entities with different mechanisms—this dual CDK9/HDAC1 inhibitor (MW ~634 Da) versus Zabadinostat (CXD101/AZD9468), a selective class I HDAC inhibitor with IC50s of 63 nM (HDAC1), 570 nM (HDAC2), and 550 nM (HDAC3) that lacks CDK activity entirely . Selection must therefore be guided by target profile requirements rather than CAS number alone.

CDK/HDAC-IN-4 (CAS 934828-12-3): Why CAS Number Alone Does Not Guarantee Functional Equivalence


CAS 934828-12-3 cannot be used as a sole procurement criterion for CDK/HDAC-IN-4 due to a documented identity conflict. The same CAS registry number is assigned to at least two chemically and functionally distinct entities: the dual CDK9/HDAC1 inhibitor (compound 8e series) and Zabadinostat (CXD101/AZD9468), a pure class I HDAC inhibitor lacking CDK activity . Generic substitution risks acquiring a compound with the wrong target profile—Zabadinostat inhibits HDAC1/2/3 (63/570/550 nM) but shows no activity against any CDK isoform , whereas CDK/HDAC-IN-4 engages both CDK9 (88.4 nM) and HDAC1 (168.9 nM) and demonstrates in vivo antitumor efficacy (T/C = 29.98%) in the MV-4-11 xenograft model [1]. Verification of molecular weight (~634 Da vs. ~403 Da) and target profile is essential prior to purchase.

CDK/HDAC-IN-4 (CAS 934828-12-3) Quantitative Comparative Evidence Versus Closest Analogs


Dual CDK9/HDAC1 Inhibition Profile Versus Single-Target Zabadinostat (CXD101)

CDK/HDAC-IN-4 (compound 8e) demonstrates dual inhibitory activity against both CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM), whereas Zabadinostat (CXD101), which shares CAS 934828-12-3, inhibits HDAC1/2/3 with IC50s of 63 nM, 570 nM, and 550 nM respectively but exhibits no measurable activity against any CDK isoform [1]. The dual-target mechanism enables simultaneous disruption of transcriptional regulation via CDK9 inhibition and epigenetic modulation via HDAC1 inhibition, a synergistic approach not achievable with Zabadinostat alone.

CDK9 HDAC1 dual inhibitor hematological malignancies

Target Selectivity Profile: Narrow CDK9/HDAC1 Focus Versus Broad-Spectrum CDK/HDAC-IN-2

CDK/HDAC-IN-4 (compound 8e) exhibits high selectivity for CDK9, with 180-fold selectivity over CDK1 and 75-fold selectivity over CDK2 [1]. In contrast, CDK/HDAC-IN-2 is a broad-spectrum dual inhibitor with sub-nanomolar to low nanomolar activity against HDAC1 (IC50 = 6.4 nM), HDAC2 (IC50 = 0.25 nM), HDAC3 (IC50 = 45 nM), CDK1 (IC50 = 8.63 nM), and CDK2 (IC50 = 0.30 nM) . The narrow selectivity profile of CDK/HDAC-IN-4 may reduce off-target kinase inhibition, though this is inferred from selectivity data rather than direct toxicity comparison.

CDK9 selectivity CDK1 CDK2 target selectivity

In Vivo Antitumor Efficacy: T/C = 29.98% in MV-4-11 Xenograft Model

CDK/HDAC-IN-4 (compound 8e) achieved a T/C value of 29.98% in the MV-4-11 xenograft model, indicating substantial tumor growth inhibition in vivo [1]. No direct comparative in vivo data is available for CDK/HDAC-IN-2, CDK/HDAC-IN-1, or CDK/HDAC-IN-3 in the same model system. This in vivo validation distinguishes CDK/HDAC-IN-4 from analogs lacking reported xenograft efficacy data. The MV-4-11 model, an acute myeloid leukemia cell line with FLT3-ITD mutation, provides disease-relevant context for the compound's antileukemic activity.

xenograft MV-4-11 in vivo efficacy tumor growth inhibition

Distinct Molecular Target Spectrum Versus CDK/HDAC-IN-1 and CDK/HDAC-IN-3

CDK/HDAC-IN-4 (CDK9/HDAC1) targets a distinct enzyme pair compared to other dual inhibitors in the same naming series. CDK/HDAC-IN-1 targets CDK2/4/6 and HDAC6 with IC50s of 60.9 nM, 276 nM, 27.2 nM, and 128.6 nM respectively . CDK/HDAC-IN-3 inhibits CDK9/12/13 and HDAC1/2/3 with IC50s ranging from 62.12 nM to 100 nM [1]. The divergent target profiles dictate fundamentally different biological applications—cell cycle arrest (CDK4/6) versus transcriptional inhibition (CDK9) versus multi-CDK transcriptional/RNA splicing inhibition (CDK12/13).

target profile CDK2 CDK4 CDK6 HDAC6 CDK12 CDK13

CDK/HDAC-IN-4 (CAS 934828-12-3): Recommended Research Applications Based on Quantitative Evidence


Hematological Malignancy Models Requiring Dual CDK9 Transcriptional and HDAC1 Epigenetic Inhibition

CDK/HDAC-IN-4 is specifically suited for studies in acute myeloid leukemia (AML) and other hematological malignancies where simultaneous targeting of CDK9-mediated transcriptional elongation and HDAC1-mediated epigenetic silencing is hypothesized to produce synergistic antitumor effects. The compound has validated antiproliferative activity in the MV-4-11 AML cell line (IC50 = 0.16 μM) and demonstrated in vivo tumor growth inhibition (T/C = 29.98%) in the MV-4-11 xenograft model [1]. This application is supported by direct evidence from the primary disclosure paper rather than extrapolation from other systems.

CDK9-Selective Transcription Inhibition Studies Requiring Minimal CDK1/2 Off-Target Activity

CDK/HDAC-IN-4 offers a selectivity window of 180-fold over CDK1 and 75-fold over CDK2 , making it suitable for studies focused on CDK9-dependent transcriptional regulation (e.g., RNA polymerase II pause-release mechanisms) without confounding effects from cell cycle CDK inhibition. In contrast, broad-spectrum analogs like CDK/HDAC-IN-2 potently inhibit both CDK1 (8.63 nM) and CDK2 (0.30 nM) [1], which complicates interpretation of CDK9-specific effects due to simultaneous cell cycle perturbation.

Solid Tumor Cell Line Screening for Dual CDK/HDAC Inhibitor Sensitivity Profiling

CDK/HDAC-IN-4 has demonstrated antiproliferative activity across a panel of solid tumor cell lines including HT-29 (colon, IC50 = 1.94 μM), PC-9 (lung, IC50 = 1.22 μM), and REC1 (mantle cell lymphoma, IC50 = 1.37 μM) . The compound also shows a favorable selectivity index against normal human PBMCs (IC50 = 781.8 nM vs. 0.16 μM in MV-4-11) . This activity profile supports the compound's use as a tool for profiling dual CDK/HDAC inhibitor sensitivity across diverse cancer histotypes, with the 72-hour CellTiter-Glo assay providing a standardized benchmark for cross-study comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK/HDAC-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.